molecular formula C8H6F5NO B1411487 2-Difluoromethoxy-6-(trifluoromethyl)aniline CAS No. 1807182-98-4

2-Difluoromethoxy-6-(trifluoromethyl)aniline

Cat. No.: B1411487
CAS No.: 1807182-98-4
M. Wt: 227.13 g/mol
InChI Key: PASLRKVWLZPANY-UHFFFAOYSA-N
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Description

2-Difluoromethoxy-6-(trifluoromethyl)aniline is a chemical compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to an aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Difluoromethoxy-6-(trifluoromethyl)aniline typically involves the following steps:

  • Starting Material: The synthesis begins with aniline as the starting material.

  • Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.

  • Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced using reagents like difluoromethane (CH2F2) under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Difluoromethoxy-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:

  • Oxidation: The aniline nitrogen can be oxidized to form various oxidation products.

  • Reduction: The compound can be reduced to form different reduced derivatives.

  • Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4), while nucleophilic substitution reactions may involve alkyl halides.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, azo compounds, and nitroso compounds.

  • Reduction Products: Amine derivatives and hydroxylamines.

  • Substitution Products: Halogenated derivatives and alkylated products.

Scientific Research Applications

2-Difluoromethoxy-6-(trifluoromethyl)aniline has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on biological systems and its potential as a bioactive molecule.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Difluoromethoxy-6-(trifluoromethyl)aniline exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Difluoromethoxy-6-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

  • 2-Fluoromethoxy-6-(trifluoromethyl)aniline: Similar structure but with a single fluorine atom instead of difluoromethoxy group.

  • 2,6-Difluoromethoxybenzene: Similar difluoromethoxy group but without the trifluoromethyl group.

  • 2,6-Bis(trifluoromethyl)aniline: Similar trifluoromethyl group but without the difluoromethoxy group.

Properties

IUPAC Name

2-(difluoromethoxy)-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10)15-5-3-1-2-4(6(5)14)8(11,12)13/h1-3,7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASLRKVWLZPANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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